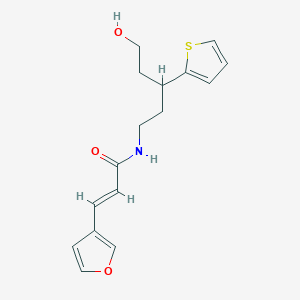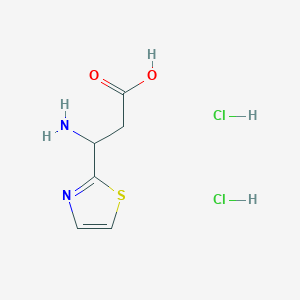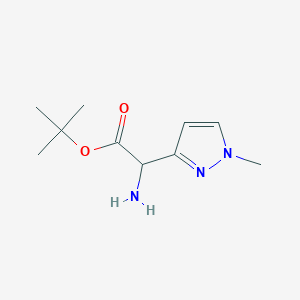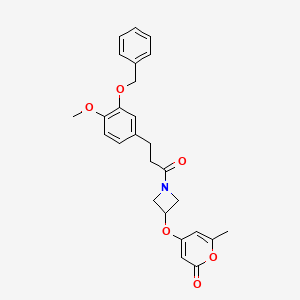
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is known for its diverse range of properties and functions. In
Scientific Research Applications
Intramolecular Cyclization and Synthesis
Intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates has been explored to form dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans, which highlights the compound's utility in synthesizing complex heterocyclic structures potentially useful in drug discovery and development (Pevzner, 2021).
Enantioselective Ene-Reduction
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide showcases the compound's role in green organic chemistry, utilizing fungi for the synthesis of chiral molecules (Jimenez et al., 2019).
Mitigating Toxic Compounds in Food
Research on acrylamide, furan, and 5-hydroxymethylfurfural (HMF) formation in heat-treated foods has led to the exploration of strategies to mitigate these potentially carcinogenic compounds. The study discusses technological measures, such as the use of asparaginase and thermal input reduction, to lower their levels in food products (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This application underscores the potential for such compounds in antiviral research, specifically targeting enzymatic functions critical to viral replication (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-9-6-14(15-2-1-11-21-15)5-8-17-16(19)4-3-13-7-10-20-12-13/h1-4,7,10-12,14,18H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKBMUENLVIKC-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C=CC2=COC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CCNC(=O)/C=C/C2=COC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)
![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)
![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)



